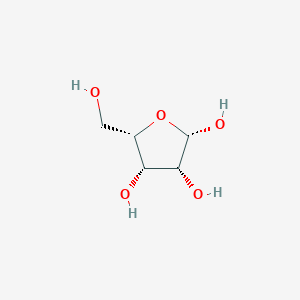
beta-L-Lyxofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Lyxofuranose: is a monosaccharide with the molecular formula C5H10O5. It is a furanose form of lyxose, which means it has a five-membered ring structure. This compound is a stereoisomer of lyxose, specifically the beta anomer, where the hydroxyl group on the anomeric carbon is in the beta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-L-Lyxofuranose can be achieved through several methods. One common approach involves the isomerization of other pentoses, such as ribose or arabinose, under specific reaction conditions. This process typically requires the use of catalysts and controlled pH environments to facilitate the conversion.
Industrial Production Methods
Industrial production of this compound is less common due to its limited demand and the complexity of its synthesis. advancements in biotechnological methods, such as enzymatic synthesis using specific isomerases, have shown promise in producing this compound more efficiently .
Chemical Reactions Analysis
Types of Reactions
Beta-L-Lyxofuranose undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl groups to carbonyl groups, forming compounds such as lyxonic acid.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups, forming lyxitol.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Lyxonic acid
Reduction: Lyxitol
Substitution: Various halogenated or alkylated derivatives
Scientific Research Applications
Beta-L-Lyxofuranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biology: this compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various bioactive compounds
Mechanism of Action
The mechanism of action of beta-L-Lyxofuranose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for certain isomerases and oxidoreductases, facilitating various biochemical reactions. The molecular targets and pathways involved include carbohydrate metabolism and energy production pathways .
Comparison with Similar Compounds
Similar Compounds
- Beta-D-Lyxofuranose
- Alpha-L-Lyxofuranose
- Alpha-D-Lyxofuranose
Comparison
Beta-L-Lyxofuranose is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. Compared to its D-isomer, this compound may exhibit different enzymatic activities and metabolic pathways. The L-configuration also affects its solubility and stability, making it distinct from other similar compounds .
Properties
CAS No. |
40461-77-6 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4+,5-/m0/s1 |
InChI Key |
HMFHBZSHGGEWLO-RSJOWCBRSA-N |
Isomeric SMILES |
C([C@H]1[C@H]([C@H]([C@H](O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


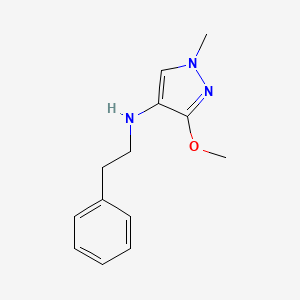
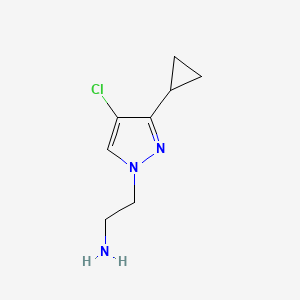
![4-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B15048313.png)
![1-[(Thiophen-2-yl)methyl]piperidin-4-amine hydrochloride](/img/structure/B15048324.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15048336.png)
![N-[(2,3-difluorophenyl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B15048343.png)
![4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B15048355.png)
![2-({[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B15048356.png)
![O-[(pyrazin-2-yl)methyl]hydroxylamine](/img/structure/B15048357.png)
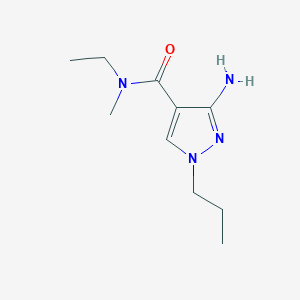
![tert-butyl (1S,3S,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B15048372.png)
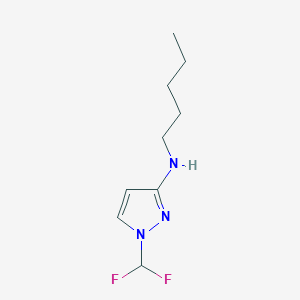
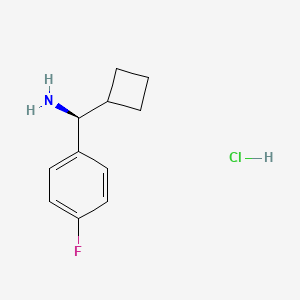
![1-(difluoromethyl)-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B15048396.png)
